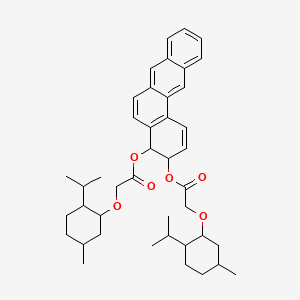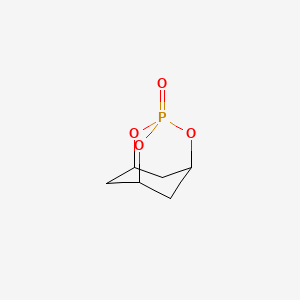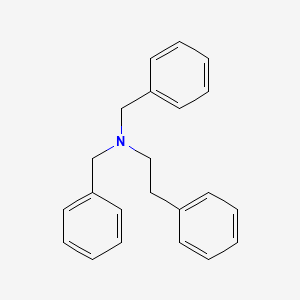
N,N-dibenzyl-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-2-phenylethanamine is an organic compound with the molecular formula C22H23N It is a tertiary amine that contains two benzyl groups attached to the nitrogen atom and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dibenzyl-2-phenylethanamine can be synthesized through several methods. One common approach involves the reaction of benzyl halide with phenylethylamine in the presence of a base. The reaction typically occurs at temperatures ranging from 20 to 75°C. The reaction mixture is then extracted, dried, and purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of benzyl halide and phenylethylamine, with the reaction being catalyzed by a base. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,N-dibenzyl-2-phenylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-phenylethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as cholinesterases, which are involved in the breakdown of neurotransmitters. The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenylethanamine: Similar structure but with only one benzyl group.
Phenethylamine: Lacks the benzyl groups and has different biological activities.
Diphenylamine: Contains two phenyl groups attached to the nitrogen atom.
Uniqueness
N,N-dibenzyl-2-phenylethanamine is unique due to the presence of two benzyl groups, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
5636-54-4 |
|---|---|
Molecular Formula |
C22H23N |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-phenylethanamine |
InChI |
InChI=1S/C22H23N/c1-4-10-20(11-5-1)16-17-23(18-21-12-6-2-7-13-21)19-22-14-8-3-9-15-22/h1-15H,16-19H2 |
InChI Key |
UQEIFYRRSNJVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


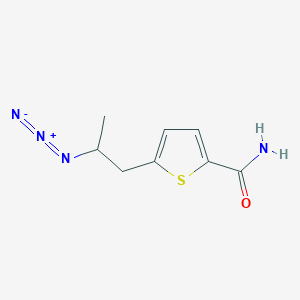
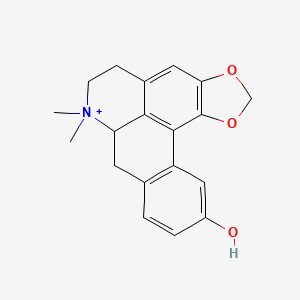
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
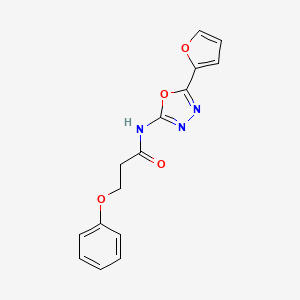
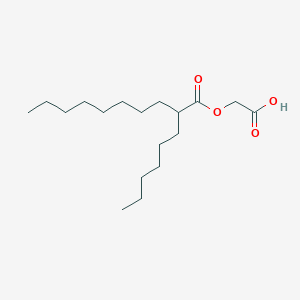
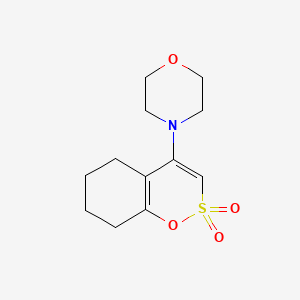
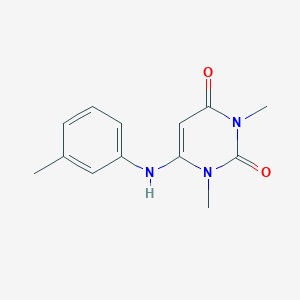
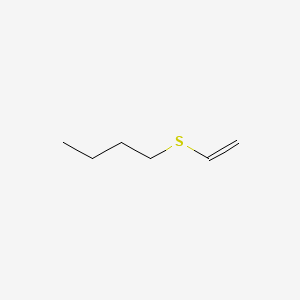
![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
![6-iodo-3-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B14155026.png)
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)
